3-Methoxy-2,4,6-trifluorophenylboronic acid
Overview
Description
3-Methoxy-2,4,6-trifluorophenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a trifluoromethoxy-substituted phenyl ring. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds .
Biochemical Pathways
It is known to be used in the preparation of adamantyl-tethered biphenyl compounds , which could potentially affect various biochemical pathways.
Result of Action
It is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds capable of inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic acid typically involves the reaction of 3-methoxy-2,4,6-trifluorophenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed in the presence of a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,4,6-trifluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Methoxy-2,4,6-trifluorophenol.
Reduction: 3-Methoxy-2,4,6-trifluorophenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2,4,6-trifluorophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
3-Methoxy-2,4,6-trifluorophenylboronic acid can be compared with other trifluorophenylboronic acids, such as:
2,4,6-Trifluorophenylboronic acid: Lacks the methoxy group, which can affect its reactivity and applications.
3,4,5-Trifluorophenylboronic acid: Has a different substitution pattern, leading to variations in chemical behavior and uses.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity
The unique combination of the methoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(2,4,6-trifluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORBPOVXUMTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584621 | |
Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-08-4 | |
Record name | B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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